molecular formula C30H37N3O5 B8196000 KRAS inhibitor-10

KRAS inhibitor-10

Cat. No. B8196000
M. Wt: 519.6 g/mol
InChI Key: WKOOIGPIJNQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-10 is a useful research compound. Its molecular formula is C30H37N3O5 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality KRAS inhibitor-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS inhibitor-10 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Combined BCL-XL/MEK Inhibition in KRAS Mutant Cancers : A study found that combined inhibition of BCL-XL and MEK promotes tumor regression in KRAS mutant cancer models, suggesting a potential therapeutic strategy for these cancers (Corcoran et al., 2013).

  • KRAS Allelic Imbalance and Fitness in Cancer : Research indicates that KRAS allelic imbalance enhances fitness and modulates MAP kinase dependence in cancer, providing insights into KRAS's role in tumor biology (Burgess et al., 2017).

  • KRAS(G12C) Signaling Inhibition : KRAS inhibitors like KRAS inhibitor-10 can inhibit KRAS(G12C) signaling and tumor cell growth by binding to the GDP-bound form of KRAS, trapping it in an inactive state (Lito et al., 2016).

  • Clinical Trials of AMG 510 : AMG 510, a KRAS(G12C) inhibitor, has shown promising anti-tumor activity in clinical trials, potentially transforming therapy for patients lacking effective treatments (Canon et al., 2019).

  • Inhibition of KRAS in Non-small Cell Lung Cancer (NSCLC) : Compound 0375-0604, targeting KRAS, shows cytotoxicity in NSCLC cell lines with the KRAS oncogene, suggesting its potential as a treatment option (Xie et al., 2017).

  • Selective Inhibition of KRAS(G12C) : ARS-853, a selective inhibitor of KRAS(G12C), targets its inactive state, presenting a promising approach for anti-RAS therapeutics (Patricelli et al., 2016).

  • KRAS-mutant Lung Cancer and Nuclear Export : XPO1 inhibitors have emerged as a promising therapeutic strategy for KRAS-mutant lung cancer, exploiting the cancer cells' addiction to receptor-dependent nuclear export (Kim et al., 2016).

  • SLC7A11 Inhibition in KRAS-mutant Cancers : Inhibitors like HG106 can selectively kill KRAS-mutant cancer cells and inhibit tumor growth, offering new therapeutic approaches (Hu et al., 2019).

  • MRTX849 and AMG 510 in Clinical Trials : Novel covalent direct KRASG12C inhibitors like MRTX849 and AMG 510 are being tested for treating NSCLC (Nagasaka et al., 2020).

  • KRAS-mutant Cancer Treatments and Resistance : Studies on KRASG12C inhibitors such as adagrasib and sotorasib show early signs of efficacy in KRAS-mutated cancers, but resistance development may limit their effectiveness (Dunnett-Kane et al., 2021).

properties

IUPAC Name

7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOOIGPIJNQBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KRAS inhibitor-10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.